Cas no 91591-77-4 (2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde)

2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde
- 2-chloro-4,6-dimethylpyridine-3-carbaldehyde
- 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde
- 3-Pyridinecarboxaldehyde,2-chloro-4,6-dimethyl-
- DTXSID50455344
- FT-0767640
- AKOS006229502
- 91591-77-4
-
- MDL: MFCD11044288
- インチ: InChI=1S/C8H8ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3-4H,1-2H3
- InChIKey: KDBVHERPAPVWHV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=C1C=O)Cl)C
計算された属性
- せいみつぶんしりょう: 169.02900
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- PSA: 29.96000
- LogP: 2.16430
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2025-03-01 | |
eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2025-03-01 |
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehydeに関する追加情報
Introduction to 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde (CAS No. 91591-77-4)
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 91591-77-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridinecarboxaldehyde class, characterized by its aldehyde functional group attached to a pyridine ring. The presence of chlorine and methyl substituents at the 2nd, 4th, and 6th positions enhances its reactivity and makes it a valuable building block for the synthesis of more complex molecules.
The structural features of 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde contribute to its versatility in chemical transformations. The aldehyde group (–CHO) is a key site for nucleophilic addition reactions, while the electron-withdrawing chlorine atom can participate in various electrophilic aromatic substitution reactions. Additionally, the methyl groups at the 4th and 6th positions provide steric and electronic effects that influence the compound's reactivity and selectivity.
In recent years, 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its pyridine core is a common motif in biologically active compounds, and modifications to this scaffold have led to discoveries with therapeutic potential. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling applications of 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde is in the field of medicinal chemistry. Researchers have leveraged its structural framework to design molecules that interact with specific biological targets. The aldehyde group allows for facile coupling with amines via condensation reactions, forming Schiff bases that exhibit diverse biological activities. These Schiff bases have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the role of 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde in the development of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions are essential for many cellular processes, and modulating these interactions can lead to novel therapeutic strategies. The compound's ability to serve as a precursor for such inhibitors underscores its importance in drug discovery.
The synthesis of 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde typically involves multi-step organic reactions starting from readily available pyridine derivatives. For example, chlorination followed by formylation or oxidation can yield this compound efficiently. Advances in synthetic methodologies have enabled more sustainable and scalable production processes, making it more accessible for industrial applications.
In addition to pharmaceutical applications, 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde has found utility in agrochemical research. Pyridine-based compounds are widely used as intermediates in the synthesis of pesticides and herbicides due to their favorable biological activity profiles. The structural features of this compound make it a potential precursor for developing novel agrochemicals with improved efficacy and environmental safety.
The chemical properties of 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde also make it a valuable tool in material science research. Its ability to participate in cross-coupling reactions and polymerization processes allows for the creation of novel materials with tailored properties. These materials may find applications in electronics, coatings, and other advanced industrial sectors.
As research continues to uncover new applications for 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde, its importance in synthetic chemistry is likely to grow. The compound's unique structural features and reactivity profile make it an indispensable tool for chemists working on complex molecular architectures. Future studies may explore its potential in areas such as catalysis, nanotechnology, and green chemistry.
In conclusion,2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde (CAS No. 91591-77-4) is a versatile intermediate with broad applications across multiple scientific disciplines. Its role in pharmaceutical development underscores its significance as a building block for biologically active molecules. As synthetic methodologies continue to evolve,2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde will undoubtedly remain at the forefront of chemical innovation.
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